1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
Description
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Properties
CAS No. |
2648962-25-6 |
|---|---|
Molecular Formula |
C4H2ClF3N2O2S |
Molecular Weight |
234.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the trifluoromethyl group onto the pyrazole ring, followed by the sulfonylation process. One common method includes the reaction of pyrazole derivatives with trifluoromethylating agents under controlled conditions. The sulfonyl chloride group is then introduced using chlorosulfonic acid or similar reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation or reduction reactions under specific conditions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify biological macromolecules, potentially leading to changes in their function and activity. The trifluoromethyl group also contributes to the compound’s overall stability and lipophilicity, enhancing its interaction with biological targets .
Comparison with Similar Compounds
Trifluoromethanesulfonic Acid: A strong acid with similar trifluoromethyl and sulfonyl functional groups.
Trifluoromethylbenzene: Contains a trifluoromethyl group but lacks the sulfonyl chloride functionality.
1-(Trifluoromethyl)-1H-pyrazole: Similar pyrazole ring with a trifluoromethyl group but without the sulfonyl chloride group.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on the pyrazole ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
